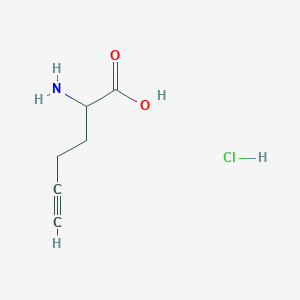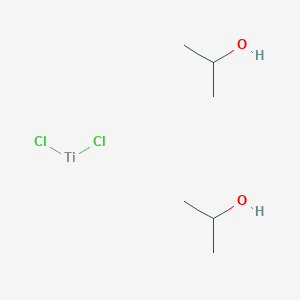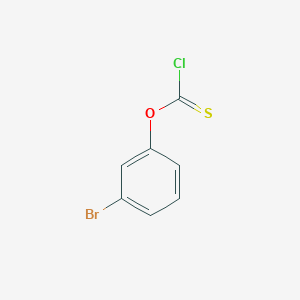
3-Bromophenyl chlorothioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromophenyl chlorothioformate is an organic compound with the molecular formula C7H4BrClOS and a molecular weight of 251.53 g/mol . It is a yellow liquid with a pungent odor, a density of 1.679 g/cm³, a boiling point of 123-125°C (760 mmHg), and a melting point of -1°C . This compound is used in various organic synthesis processes and serves as an intermediate for insecticides and fungicides .
Preparation Methods
3-Bromophenyl chlorothioformate can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromophenol with thiophosgene (CSCl2) in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Bromophenyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones or reduced to form thiols and thioethers.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-bromophenol and carbon dioxide.
Common reagents used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromophenyl chlorothioformate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromophenyl chlorothioformate involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives depending on the nucleophile used . This reactivity is exploited in organic synthesis to create a wide range of products.
Comparison with Similar Compounds
3-Bromophenyl chlorothioformate can be compared with other similar compounds such as:
Phenyl chlorothioformate (C7H5ClOS): Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
Phenyl chloroformate (C7H5ClO2): Contains an oxygen atom instead of sulfur, resulting in different chemical properties and reactivity.
Phenyl chlorodithioformate (C7H5ClS2): Contains two sulfur atoms, leading to different solvolytic behavior and reactivity.
The uniqueness of this compound lies in its bromine atom, which influences its reactivity and makes it suitable for specific synthetic applications .
Properties
Molecular Formula |
C7H4BrClOS |
|---|---|
Molecular Weight |
251.53 g/mol |
IUPAC Name |
O-(3-bromophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H4BrClOS/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H |
InChI Key |
YDTSSICJOYJSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-methyl-3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B13398295.png)
![7-(1-(((Tert-butoxycarbonyl)amino)methyl)cyclohexyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13398299.png)
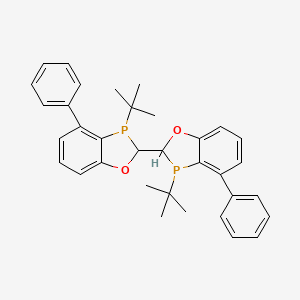
![N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B13398306.png)

![13-(2,4-Difluoroanilino)-5-(2,3-dihydroxypropoxy)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B13398317.png)
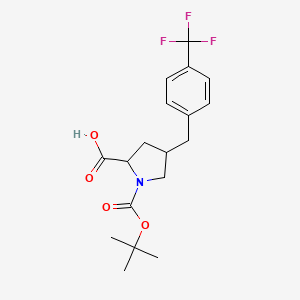
![2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid](/img/structure/B13398322.png)
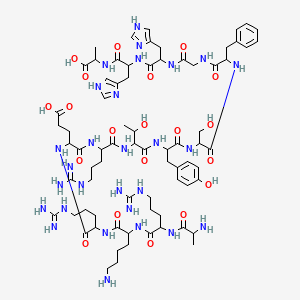
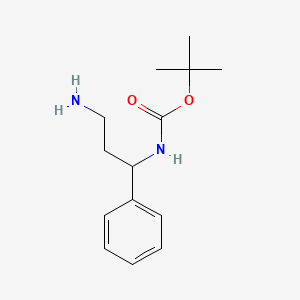
![15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B13398362.png)
![1-Acetyl-5-chloro-1-hydroxy-8b,10a-dimethyl-2,3,3a,3b,7a,8,8a,8b,8c,9,10,10a-dodecahydrocyclopenta[a]cyclopropa[g]phenanthren-7(1h)-one](/img/structure/B13398371.png)
